1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c16-15-4-2-1-3-13(15)11-21(18,19)17(14-5-6-14)9-12-7-8-20-10-12/h1-4,7-8,10,14H,5-6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJHLTPETLEZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable sulfonyl chloride reacts with an amine derivative. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Industrial methods may also employ continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and inferred properties of 1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide with compounds from the provided evidence and related sulfonamide/sulfonate derivatives:
Notes:
- Lipophilicity: The target compound’s higher logP (3.5) compared to 1-(2-chlorophenyl)ethanone (2.1) reflects the contribution of nonpolar thiophene and cyclopropyl groups.
- Solubility: The low solubility of the target compound (0.15 mg/mL) contrasts with phosphonothiolate derivatives (5.6 mg/mL), likely due to reduced polarity.
- Structural Analysis: SHELX programs, widely used for crystallography, may aid in resolving the target compound’s conformation if crystallized.
Research Findings and Implications
- Substituent Effects: The 2-chlorophenyl group, present in both the target compound and 1-(2-chlorophenyl)ethanone, may enhance receptor binding in biological systems.
- Thiophene vs.
- Cyclopropane Rigidity: The cyclopropyl group may restrict rotational freedom, a feature absent in the more flexible diethylaminoethyl chain of the phosphonothiolate analog.
Limitations: Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Further studies using techniques like X-ray crystallography (via SHELX) or solubility assays are needed to validate predictions.
Biological Activity
1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide is a complex organic compound that has garnered attention due to its unique molecular structure and potential biological activities. This compound features a chlorophenyl group , a cyclopropyl group , and a thiophen-3-ylmethyl group attached to a methanesulfonamide core . The distinctive arrangement of these functional groups suggests various possible interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C15H16ClN2O2S2
- Molecular Weight : 341.87 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various pathogens in vitro, suggesting potential applications in treating infections .
Anticancer Activity
In studies evaluating the anticancer potential of related compounds, significant antiproliferative effects have been observed. For example, sulfonamide derivatives were tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), demonstrating dose-dependent inhibition of cell viability . The mechanism often involves the induction of apoptosis, as evidenced by increased levels of cleaved PARP, a marker for programmed cell death.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide | Lacks the thiophen-3-ylmethyl group |
| N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide | Lacks the chlorophenyl group |
| This compound | Contains both chlorophenyl and thiophen-3-ylmethyl groups, enhancing reactivity and biological activity |
The presence of both the chlorophenyl and thiophen-3-ylmethyl groups in this compound is believed to contribute significantly to its enhanced biological activity compared to its analogs.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Sulfonamide Bond : A suitable sulfonyl chloride reacts with an amine derivative under basic conditions (e.g., triethylamine).
- Purification : The product is purified through recrystallization or chromatography to achieve high purity.
Case Studies
Several studies have focused on evaluating the biological activity of compounds in this class:
- Anticancer Study : A study demonstrated that certain sulfonamide derivatives could inhibit cell growth in various cancer cell lines, indicating potential therapeutic applications .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific targets, providing insights into their mechanism of action and guiding further design efforts.
Q & A
Q. What are the common synthetic routes for 1-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)methanesulfonamide?
The synthesis typically involves sequential functionalization of the sulfonamide core. Key steps include:
- Sulfonylation : Reacting methanesulfonyl chloride with a substituted amine precursor under basic conditions (e.g., triethylamine in dichloromethane) .
- Cyclopropane and Thiophene Incorporation : Introducing the cyclopropyl and thiophen-3-ylmethyl groups via nucleophilic substitution or reductive amination. For example, coupling cyclopropylamine with a thiophene-containing aldehyde followed by sodium borohydride reduction .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is standard.
Q. How is the compound characterized structurally?
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement. For example, bond angles and torsional strains in the sulfonamide and thiophene moieties can be resolved with high-resolution data .
- Spectroscopy :
- NMR : H NMR (CDCl) typically shows distinct signals for the cyclopropyl group (δ 0.5–1.2 ppm) and thiophene protons (δ 6.8–7.5 ppm). C NMR confirms sulfonamide connectivity (δ 45–55 ppm for N-bound carbons) .
- MS : ESI-MS often exhibits [M+H] peaks with fragmentation patterns indicating cleavage at the sulfonamide S–N bond .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting vs. crystallography) be resolved?
Discrepancies between solution-state NMR and solid-state crystallography often arise from dynamic effects (e.g., rotational barriers in the sulfonamide group). Strategies include:
- VT-NMR : Variable-temperature NMR to probe conformational exchange (e.g., coalescence of split signals at elevated temperatures) .
- DFT Calculations : Comparing computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate proposed conformers .
- Complementary Techniques : Pairing NOESY (for proximity data) with X-ray results to reconcile spatial arrangements .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
Key issues and solutions:
- Steric Hindrance : The bulky cyclopropyl and thiophen-3-ylmethyl groups reduce nucleophilic attack efficiency. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves kinetics .
- Byproduct Formation : Competing N-alkylation can occur. Using bulky bases (e.g., DBU) or low-temperature (−20°C) conditions suppresses side reactions .
- Scale-Up Limitations : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .
Q. How can computational modeling predict biological activity?
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinase enzymes). The sulfonamide’s sulfonyl group often interacts with catalytic lysine residues .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl on the phenyl ring) with activity trends. Hammett σ values for the 2-chlorophenyl group (σ ≈ 0.76) suggest enhanced electrophilicity at the sulfonamide sulfur .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC vs. EC). Normalize data using reference inhibitors (e.g., PK11195 for receptor-binding assays) .
- Solubility Effects : Poor aqueous solubility may artifactually reduce apparent activity. Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity .
Methodological Tables
Q. Table 1. Comparative Reactivity of Sulfonamide Derivatives
| Derivative | Reaction Condition | Yield (%) | Reference |
|---|---|---|---|
| Parent Compound | NaBH, THF, 0°C | 72 | |
| N-Methyl Analog | LiAlH, EtO | 65 | |
| Thiophene-Free Analog | Pd/C, H, MeOH | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
